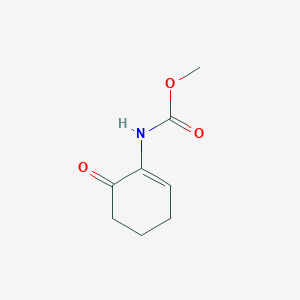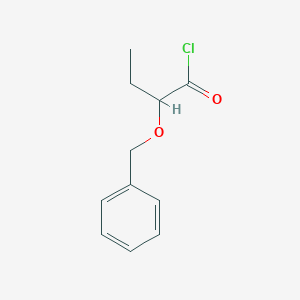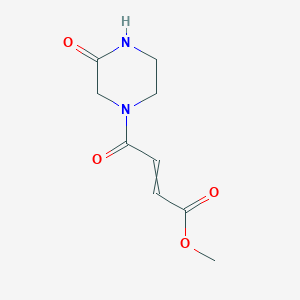![molecular formula C12H19NO2 B14275700 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol CAS No. 152429-25-9](/img/structure/B14275700.png)
1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol is an organic compound with significant relevance in various scientific fields. This compound is characterized by the presence of a phenyl group, an amino group, and two hydroxyl groups attached to a propane backbone. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of phenylacetone with isopropylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and the process is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines.
Substitution: Functionalized derivatives with different substituents.
Aplicaciones Científicas De Investigación
1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol exerts its effects involves interactions with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparación Con Compuestos Similares
1-Phenyl-2-propanone: Shares a phenyl group and a propane backbone but lacks the amino and hydroxyl groups.
2-Amino-1,3-propanediol: Contains an amino group and two hydroxyl groups but lacks the phenyl group.
3-(Dimethylamino)-1,2-propanediol: Similar structure with a dimethylamino group instead of the isopropylamino group.
Uniqueness: 1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol’s unique combination of functional groups allows it to participate in a broader range of chemical reactions and applications compared to its analogs. Its structural features enable specific interactions with molecular targets, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
152429-25-9 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
1-phenyl-3-(propan-2-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-11(14)12(15)10-6-4-3-5-7-10/h3-7,9,11-15H,8H2,1-2H3 |
Clave InChI |
ODVNVVXLZAALLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCC(C(C1=CC=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)





![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)

![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
